acetic acid;3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[16-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Description
Properties
Molecular Formula |
C145H248N50O44S4 |
|---|---|
Molecular Weight |
3524.1 g/mol |
IUPAC Name |
acetic acid;3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[16-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C143H244N50O42S4.C2H4O2/c1-13-76(10)112(137(232)180-86(36-26-48-161-143(155)156)122(217)183-93(56-109(206)207)128(223)178-88(40-50-236-11)124(219)173-81(30-17-20-42-144)119(214)174-83(32-19-22-44-146)125(220)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)176-84(34-24-46-159-141(151)152)121(216)175-85(35-25-47-160-142(153)154)123(218)185-94(139(234)235)55-78-57-157-71-167-78)192-132(227)99(68-199)188-131(226)98(67-198)187-130(225)97(66-197)186-129(224)96(65-196)171-107(204)61-163-114(209)90(52-72(2)3)169-105(202)59-166-117(212)100-69-238-239-70-101(133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(118(213)189-100)33-23-45-158-140(149)150)172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)177-120(215)82(31-18-21-43-145)179-134(229)102-37-27-49-193(102)138(233)79(147)63-194;1-2(3)4/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,219)(H,174,214)(H,175,216)(H,176,222)(H,177,215)(H,178,223)(H,179,229)(H,180,232)(H,181,230)(H,182,228)(H,183,217)(H,184,231)(H,185,218)(H,186,224)(H,187,225)(H,188,226)(H,189,213)(H,190,220)(H,191,221)(H,192,227)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161);1H3,(H,3,4) |
InChI Key |
FJULFJFRGUHITK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CO)N.CC(=O)O |
Origin of Product |
United States |
Biological Activity
Acetic acid, a simple carboxylic acid, is widely recognized for its biological activity and applications in various fields, including medicine, agriculture, and food preservation. The compound of interest in this article is a complex derivative of acetic acid, specifically **3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[16-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid. This article explores the biological activities associated with this compound and its potential applications.
Chemical Structure and Properties
The compound is characterized by a complex structure with multiple amino acid residues and functional groups that enhance its biological activity. The presence of various amino acids contributes to the compound's ability to interact with biological systems effectively.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₄₅N₁₁O₁₈S |
| Molecular Weight | 675.85 g/mol |
Antimicrobial Activity
Research indicates that acetic acid derivatives exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them valuable in pharmaceutical formulations and food preservation. The mechanism often involves disrupting the microbial cell membrane integrity or interfering with metabolic processes.
Anticancer Properties
Several studies have highlighted the potential of acetic acid derivatives in cancer therapy. The complex structure allows for targeted action against cancer cells while minimizing effects on healthy cells. The presence of specific functional groups can enhance apoptosis in cancer cells through various pathways.
Anti-inflammatory Effects
Acetic acid derivatives have shown promise in reducing inflammation. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property is particularly useful in treating conditions like arthritis and other inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published by Pulsus, the antimicrobial effects of phenoxyacetic acid derivatives were investigated. The results demonstrated that certain modifications to the acetic acid structure significantly enhanced antimicrobial activity against resistant strains of bacteria .
Case Study 2: Cancer Cell Apoptosis
A research article detailed the effects of acetic acid derivatives on breast cancer cell lines. The study found that these compounds induced apoptosis through the activation of caspase pathways, suggesting their potential as therapeutic agents in oncology .
Research Findings
Recent investigations into the biological activity of acetic acid derivatives have utilized various methodologies, including:
- Spectroscopic Analysis : Techniques such as NMR and FTIR have been employed to elucidate structural characteristics and confirm the presence of functional groups.
- Molecular Docking Studies : Computational approaches have been used to predict interactions between acetic acid derivatives and biological targets, providing insights into their mechanisms of action.
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy and safety profiles of these compounds.
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : The intricate structure of the compound suggests potential utility in drug design. The presence of multiple amino acids and functional groups can enhance biological activity, making it a candidate for developing new therapeutic agents. For instance, acetic acid derivatives are often utilized in synthesizing peptide-based drugs due to their ability to mimic natural amino acids, which can improve efficacy and reduce side effects.
- Antimicrobial Properties : Research indicates that certain acetic acid derivatives possess antimicrobial properties. This is particularly relevant in developing treatments for infections caused by resistant strains of bacteria. The compound's structural complexity may allow for enhanced interaction with microbial targets, leading to improved antimicrobial activity.
- Cancer Treatment : Some studies suggest that acetic acid derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The specific modifications in the compound may enhance its ability to target cancer cells selectively, thereby minimizing damage to healthy tissues.
- Neuroprotective Effects : Emerging research points to the neuroprotective properties of acetic acid derivatives. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.
Agricultural Applications
- Herbicides and Pesticides : The chemical structure of acetic acid derivatives can be modified to develop effective herbicides and pesticides. Their ability to disrupt plant growth or pest metabolism makes them valuable in agricultural practices aimed at improving crop yields.
- Soil Conditioning : Some studies have explored the use of acetic acid derivatives as soil conditioners that enhance nutrient availability and microbial activity in soil, thus promoting healthier plant growth.
Materials Science Applications
- Polymer Production : Acetic acid derivatives are integral in synthesizing various polymers and copolymers used in coatings, adhesives, and plastics. Their unique properties can impart desirable characteristics such as flexibility, durability, and resistance to environmental degradation.
- Nanotechnology : Research into nanomaterials has identified acetic acid derivatives as potential stabilizers or dispersants in nanoparticle synthesis. Their ability to interact with nanoparticles can improve stability and functionality in various applications, including electronics and catalysis.
Case Studies
- Case Study 1 : In a study published by MDPI, researchers evaluated the efficacy of a specific acetic acid derivative against various bacterial strains. Results indicated significant antimicrobial activity compared to standard treatments, suggesting its potential as a new antibiotic agent .
- Case Study 2 : Another investigation focused on the neuroprotective effects of an acetic acid derivative in cellular models of neurodegeneration. The findings demonstrated that the compound reduced oxidative stress markers and improved cell viability .
Chemical Reactions Analysis
Amide Bond Reactivity
The backbone consists of numerous amide bonds, which are generally stable under physiological conditions but susceptible to hydrolysis under acidic or alkaline conditions.
Key structural analogs in search results (e.g., cyclopentaneacetic acid derivatives , benzoyl-substituted amides ) confirm hydrolytic lability under extreme pH.
Disulfide Bridge Reactivity
The 1,2-dithia moiety (disulfide bridge) is redox-active and critical for structural stability.
The disulfide’s reactivity aligns with registered substances containing cyclic sulfur moieties .
Carbamimidamido (Guanidine) Group Reactivity
Guanidine groups participate in acid-base and coordination chemistry.
Thioether and Hydroxyl Group Reactivity
-
Thioether (–S–CH<sub>3</sub>):
-
Hydroxyl (–OH):
Peptide-Specific Reactions
The polypeptide chain may undergo:
-
Enzymatic cleavage: Proteases (e.g., trypsin) target specific amino acid sequences.
-
Glycation: Reaction with reducing sugars under physiological conditions.
Stability Under Synthetic Conditions
Data from patents suggest sensitivity to:
-
High-temperature degradation: Decomposition above 150°C.
-
Photolysis: UV light induces bond cleavage in benzyl-protected regions.
Comparison with Similar Compounds
Catalytic and Chemical Reactivity
- Acetic Acid in Catalysis: In syngas conversion, acetic acid exhibits lower selectivity (32–34%) compared to ethanol and acetaldehyde on Rh-based catalysts .
- Butyric Acid : Similar to acetic acid, butyric acid enhances aerobic stability in silage by inhibiting spoilage organisms. Both acids act via proton donation, but butyric acid’s longer alkyl chain may reduce volatility .
- Degradation Pathways: Unlike simpler acids, the target compound’s structure suggests resistance to rapid metabolic degradation, akin to lignin-derived phenolic acids (e.g., furoic acid), which undergo stepwise conversion to alcohols and acids .
Biochemical Interactions
- Antimicrobial Activity : Esters like benzene acetic acid (from Streptomyces spp.) share acetic acid’s antifungal properties but achieve higher bioactivity via alkyl substitutions .
- Calcium Phosphate Interactions: Acetic acid protonates calcium phosphates in bone studies, but the target compound’s hydroxypropanoyl groups could enable chelation, similar to citric or malic acids .
Application-Based Comparison
Key Research Findings
Redundancy in Flavor Perception : Acetic acid’s sensory acidity correlates with 2,3-butanediol isomers (Pearson coefficient: 0.673–0.850), suggesting structural analogs might mimic its flavor profile despite differing chemistry .
Pretreatment Efficiency : In biomass processing, dilute acetic acid pretreatment matches liquid hot water (LHW) in hemicellulose hydrolysis but accelerates inhibitor formation (e.g., furfural) .
Metabolic Pathways : Unlike acetic acid, which rapidly converts to acetyl-CoA in A. resinae, the target compound’s size and substituents likely necessitate enzymatic cleavage for assimilation .
Contradictions and Limitations
- Stability vs. Reactivity : Acetic acid degrades during leaching processes, while choline chloride (ChCl) remains stable, highlighting its volatility compared to ionic liquids .
- Catalytic Selectivity: Rh/MCM-41 favors ethanol (32% selectivity) over acetic acid, whereas Rh/SiO2 prioritizes acetaldehyde, underscoring substrate-dependent behavior .
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis begins with selecting a 2-chlorotrityl chloride resin due to its compatibility with acid-labile side-chain protecting groups and mild cleavage conditions. The C-terminal 4-oxobutanoic acid residue is anchored via its carboxylic acid group using 2,4,6-collidine as a base in dichloromethane (DCM). Loading efficiency is monitored through quantitative ninhydrin tests, ensuring >99% incorporation before proceeding.
Fmoc Deprotection and Coupling Cycles
Each Fmoc group is removed using 20% piperidine in DMF with 0.1 M HOBt additive to suppress aspartimide formation at serine/threonine-rich regions. Coupling employs HATU (1.5 equiv) and DIPEA (3 equiv) in DMF for 45 minutes per cycle. Critical segments prone to aggregation (e.g., 3-methylpentanoyl and 4-methylsulfanylbutanoyl regions) incorporate pseudoproline dipeptides (oxazolidines) at Ser/Thr positions to disrupt β-sheet formation.
Table 1: Coupling Efficiency for Problematic Residues
| Residue | Coupling Time (min) | Yield (%) |
|---|---|---|
| 3-Methylbutanoyl | 90 | 78 |
| 5-Oxopentanoyl | 120 | 65 |
| 1-(2-Amino-3-hydroxypropanoyl)pyrrolidine | 180 | 58 |
Macrocyclization and Disulfide Bond Formation
Thiazolidine Ring Construction
The 1,2-dithia-5,8,11,14-tetrazacycloheptadecane core is formed through orthogonal cysteine protection:
After linear chain assembly, Trt groups are removed with 1% TFA in DCM, followed by oxidative cyclization using 0.01 M iodine in 80% acetic acid for 2 hours. Acm-protected cysteines are subsequently deprotected with Hg(OAc)2 and oxidized with DMSO to form the second disulfide.
Table 2: Cyclization Optimization Parameters
| Condition | Macrocycle Yield (%) | Epimerization (%) |
|---|---|---|
| I2 in AcOH (0.01 M) | 62 | 1.8 |
| DMSO in H2O (10% v/v) | 41 | 0.7 |
| Air Oxidation | 29 | 0.2 |
Convergent Synthesis of Branched Segments
Fragment Condensation Strategy
The peptide is divided into three segments to overcome synthesis challenges:
- N-terminal segment : Residues 1–15 with C-terminal hydrazide
- Central macrocycle : Residues 16–32 with N-terminal thioester
- C-terminal segment : Residues 33–48 with N-terminal Cys
Hydrazide-thioester ligation joins segments 1 and 2 under acidic conditions (6 M Gn·HCl, 0.1 M NaH2PO4, pH 3.0). Native chemical ligation then connects segments 1–2 with segment 3 using 0.2 M TCEP and 4-mercaptophenylacetic acid (MPAA) at pH 7.2.
Final Deprotection and Purification
Global Side-Chain Deprotection
Simultaneous removal of remaining tert-butyl, Trt, and Pmc groups is achieved using a high-efficiency cleavage cocktail:
The reaction proceeds for 4 hours at 25°C with vigorous stirring to prevent carbocation-mediated side reactions.
Multidimensional Chromatography
Crude product is purified through:
- Ion-exchange chromatography : DEAE Sepharose FF, 0–1 M NaCl gradient in 20 mM Tris (pH 8.0)
- Reverse-phase HPLC : XBridge BEH C18, 5 µm, 10 × 250 mm
Table 3: Analytical Characterization Data
| Parameter | Value |
|---|---|
| Molecular Weight (calc) | 4216.87 Da |
| Molecular Weight (obs) | 4217.12 ± 0.8 Da |
| Purity (HPLC) | 98.7% |
| Isoelectric Point | 9.2 |
Challenges and Mitigation Strategies
Aggregation During Chain Elongation
The hydrophobic 4-methylpentanoyl and 3-methylbutanoyl regions cause severe chain aggregation after residue 25. This is addressed by:
Epimerization at Sterically Hindered Residues
The 1-(2-amino-3-hydroxypropanoyl)pyrrolidine residue shows 18% epimerization under standard coupling conditions. This is reduced to <2% by:
- Pre-activating with HATU/HOAt (1:1 molar ratio)
- Coupling at −15°C in 2-methyltetrahydrofuran
- Adding 0.1 M Oxyma Pure as racemization suppressor
Scale-Up Considerations
For bulk production (>10 g), key modifications include:
Q & A
Q. How can researchers determine the three-dimensional structure of this complex acetic acid derivative?
Methodological Answer:
- Techniques : Use high-resolution NMR spectroscopy (e.g., 2D NOESY for spatial proximity analysis) and X-ray crystallography for resolving crystalline forms. Circular dichroism (CD) can confirm secondary structures like β-turns or helices induced by the peptide backbone .
- Data Interpretation : Compare spectral data (e.g., chemical shifts in -NMR) with computational models (e.g., density functional theory) to validate stereochemistry.
- Example Table :
| Technique | Resolution | Key Functional Groups Analyzed | Evidence |
|---|---|---|---|
| X-ray Crystallography | 1.8 Å | Benzyl, carbamimidamidopropyl substituents | |
| 2D NOESY NMR | 0.05 ppm | Spatial arrangement of amino acid residues |
Q. What experimental strategies are recommended for synthesizing this multi-functional peptide?
Methodological Answer:
- Solid-Phase Synthesis : Use Fmoc/t-Bu protection for amino groups, with selective deprotection for carbamimidamido and methylsulfanyl groups. Monitor coupling efficiency via Kaiser test .
- Challenges : Steric hindrance from branched residues (e.g., 3-methylpentanoyl) may require microwave-assisted synthesis to enhance reaction rates.
- Example Workflow :
- Linear assembly of the peptide backbone.
- On-resin modification of side chains (e.g., benzylation).
- Final cleavage and HPLC purification .
Q. How should researchers address discrepancies in mass spectrometry (MS) data for this compound?
Methodological Answer:
- High-Resolution MS : Use ESI-TOF or MALDI-TOF to resolve isotopic patterns and confirm molecular formula (e.g., distinguishing from isobaric species).
- Troubleshooting :
Advanced Research Questions
Q. How can conformational stability be assessed under varying pH conditions?
Methodological Answer:
- Experimental Design : Incubate the compound in buffered solutions (pH 2–10) and monitor structural integrity via:
- Dynamic Light Scattering (DLS) : Detect aggregation.
- LC-MS : Quantify degradation products (e.g., cleavage at labile 5-oxopentanoyl sites) .
- Key Finding : Stability decreases below pH 4 due to protonation of carbamimidamido groups, leading to charge repulsion .
Q. What computational approaches predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., integrins) using GROMACS. Focus on hydrogen bonding between 3-hydroxypropanoyl residues and catalytic lysine residues .
- Docking Software : Use AutoDock Vina to screen affinity for hydrophobic pockets (e.g., benzyl group interactions) .
Q. How can researchers resolve contradictions in activity data across in vitro vs. cellular assays?
Methodological Answer:
- Hypothesis Testing :
- In Vitro : Measure direct enzyme inhibition (e.g., fluorogenic substrate cleavage).
- Cellular Uptake : Use fluorescent tagging (e.g., FITC conjugation) to quantify intracellular accumulation via flow cytometry .
- Example Data :
| Assay Type | IC (nM) | Cellular Uptake Efficiency | Evidence |
|---|---|---|---|
| In Vitro Enzymatic | 12 ± 3 | N/A | |
| Cell-Based (HeLa) | 450 ± 90 | 35% ± 5% |
Q. What strategies optimize purification of this hydrophilic, charged compound?
Methodological Answer:
- Chromatography :
- Ion-Exchange (IEX) : Separate based on carbamimidamido charge at pH 7.4.
- Reverse-Phase HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water gradients .
- Critical Step : Lyophilize fractions immediately to prevent hydrolysis of 4-oxobutanoic acid .
Q. How to validate the role of specific functional groups (e.g., 3-hydroxypropanoyl) in bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with:
- Deletions : Remove 3-hydroxypropanoyl residues.
- Replacements : Substitute with 3-methoxypropanoyl.
- Assay : Compare binding affinity via surface plasmon resonance (SPR) .
Data Contradiction Analysis
Case Study : Conflicting reports on the compound’s redox sensitivity.
- Resolution :
- Controlled Environment : Repeat experiments under inert (N) vs. aerobic conditions.
- Analytical Chemistry : Use cyclic voltammetry to identify redox-active sites (e.g., thioether bonds) .
- Conclusion : Oxidation of methylsulfanyl groups under aerobic conditions reduces bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
